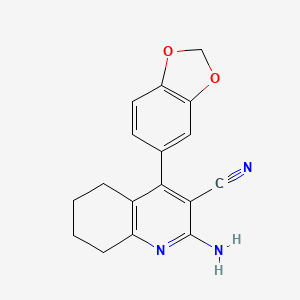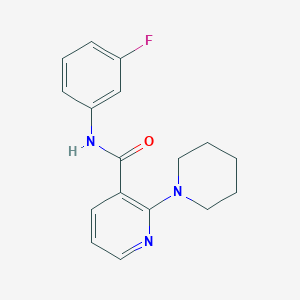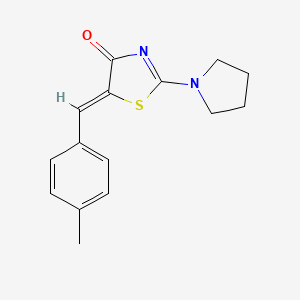
2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are important in the realm of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. The compound falls under this category, with interest in its synthesis, structure, and properties derived from its potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various methods, including condensation reactions, ring-opening reactions, and nucleophilic attacks. For instance, a novel quinoline derivative was synthesized through a condensation reaction between 2,4-diaminoquinoline-4-carbonitrile and picric acid in methanol, indicating the versatility in synthesizing such compounds (Al-Ahmary et al., 2018). Another method involves the ring-opening of cyclopropane rings followed by a nucleophilic attack, showcasing the complexity and diversity in synthetic approaches (Porashar et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives often utilizes computational methods such as density functional theory (DFT) to assess stability, geometric structures, and electronic properties. Studies reveal insights into the stability of these compounds based on hydrogen bonding and charge transfer interactions, highlighting the significance of molecular electrostatic potential in understanding their behavior (Al-Ahmary et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including cyclocondensation and cross-recyclization, leading to a wide array of structural motifs. These reactions not only extend the chemical diversity of quinoline derivatives but also enhance their potential application scope. For example, cross-recyclization reactions have been employed to synthesize 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles, showcasing the chemical reactivity of these compounds (Dyachenko & Dyachenko, 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the practical applications of quinoline derivatives. These properties can be influenced by the molecular structure and substituents, affecting their processability and application in various domains.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, such as acidity/basicity, electrophilicity, and nucleophilicity, which are pivotal in their reactivity and biological activity. Computational studies often provide insights into these properties through parameters such as electronegativity, hardness, and electrophilicity index, which are derived from HOMO and LUMO energies (Al-Ahmary et al., 2018).
Wissenschaftliche Forschungsanwendungen
Photovoltaic Properties and Organic Electronics
Research on quinoline derivatives like 4H-pyrano[3,2-c]quinoline has explored their potential in photovoltaic applications and organic electronics. The thermal evaporation technique used for film deposition and the investigation of electrical properties underlines their suitability in photodiode fabrication due to their photovoltaic behavior under illumination, indicating a potential for renewable energy technologies and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antiproliferative Activities
Quinoline derivatives have also been studied for their antimicrobial and antiproliferative activities, presenting a promising avenue for the development of new therapeutic agents. A study on novel synthesized 6‐(quinolin‐2‐ylthio) pyridine derivatives demonstrated significant antimicrobial activity and potent cytotoxic activity against cancer cell lines, offering insights into their potential as multifaceted biomedical agents (Nafie, Mahgoub, & Amer, 2020).
Synthetic Methodologies and Chemical Reactivity
The synthesis and characterization of quinoline and quinoxaline derivatives have been a focus of research to explore their chemical reactivity and potential applications. One study detailed a chemoselective synthesis of arylated benzo[h]quinolines, showcasing advanced methodologies for constructing complex molecular architectures, which could be pivotal in the development of novel compounds for various scientific applications (Singh et al., 2014).
Eigenschaften
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-8-12-16(10-5-6-14-15(7-10)22-9-21-14)11-3-1-2-4-13(11)20-17(12)19/h5-7H,1-4,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNDQCQIVHZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)
![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)